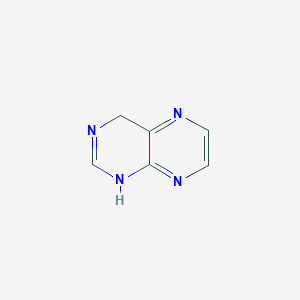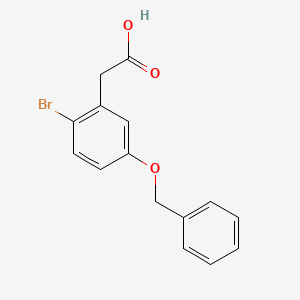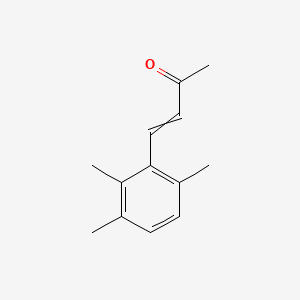
1,4-Dihydropteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pteridine, 3,4-dihydro-: is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrazine and pyrimidine rings. These compounds are known for their diverse biological roles, including their presence in pigments and enzyme cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pteridine, 3,4-dihydro- typically involves the condensation of pyrimidine derivatives with pyrazine derivatives. One common method is the reaction of 2,4,5-triaminopyrimidine with glyoxal under acidic conditions to form the pteridine ring system . Another approach involves the oxidative aromatization of 3-(aminomethyl)pyrazin-2-amine with orthoformates to yield 6-substituted pteridines .
Industrial Production Methods: Industrial production of pteridine, 3,4-dihydro- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Pteridine, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridine-2,4-dione derivatives.
Reduction: Reduction reactions can convert pteridine, 3,4-dihydro- to tetrahydropteridine derivatives.
Substitution: Nucleophilic substitution reactions at the ring carbons and nitrogens are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Pteridine-2,4-dione derivatives.
Reduction: Tetrahydropteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pteridine, 3,4-dihydro- serves as a scaffold for the synthesis of various biologically active molecules. Its derivatives are used in the development of fluorescent dyes and metal complexes .
Biology: In biological systems, pteridine, 3,4-dihydro- derivatives act as cofactors for enzymes involved in metabolic pathways. They play a crucial role in the biosynthesis of neurotransmitters and other essential biomolecules .
Medicine: Pteridine, 3,4-dihydro- and its derivatives have shown potential in medicinal chemistry. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, pteridine, 3,4-dihydro- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Wirkmechanismus
Pteridine, 3,4-dihydro- exerts its effects through its interaction with specific molecular targets. For instance, it acts as a cofactor for enzymes such as dihydropteridine reductase, which is involved in the metabolism of aromatic amino acids . The compound’s ability to donate and accept electrons makes it crucial in redox reactions within biological systems . Additionally, pteridine, 3,4-dihydro- can modulate the activity of enzymes by binding to their active sites, thereby influencing various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Tetrahydropteridine: A reduced form of pteridine, 3,4-dihydro-, involved in similar biochemical processes.
Pteridine-2,4-dione: An oxidized derivative with distinct chemical properties.
Neopterin: A pteridine derivative used as a biomarker for immune system activation.
Uniqueness: Pteridine, 3,4-dihydro- is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
25911-72-2 |
|---|---|
Molekularformel |
C6H6N4 |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
1,4-dihydropteridine |
InChI |
InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h1-2,4H,3H2,(H,7,9,10) |
InChI-Schlüssel |
JBNBYKWDFWNCFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC=CN=C2NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)
![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)











![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)
